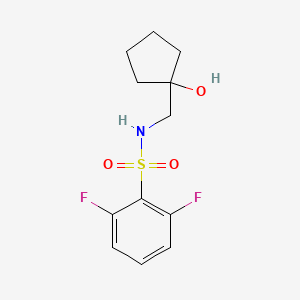

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Description

2,6-Difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2,6-difluorinated benzene ring and a hydroxypentylmethyl substituent. The 1-hydroxycyclopentylmethyl group introduces steric bulk and polarity, which may modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name |

2,6-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c13-9-4-3-5-10(14)11(9)19(17,18)15-8-12(16)6-1-2-7-12/h3-5,15-16H,1-2,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCEMRLCXHWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with (1-hydroxycyclopentyl)methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound in drug discovery for the treatment of various diseases.

Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target protein.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamides and benzenesulfonamide derivatives. Key comparisons include:

| Compound | Structural Differences | Key Properties |

|---|---|---|

| 2,6-Difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide (Target) | 2,6-difluoro substitution; hydroxypentylmethyl group | Moderate polarity due to hydroxyl group; potential for H-bonding interactions |

| (2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247) | 2,5-difluoro substitution; pyrazolylquinoline substituent | Increased aromaticity and bulk; likely higher lipophilicity |

| N-[(4-Chlorophenyl)-(2,2,2-trifluoroacetyl)carbamoyl]-2,6-difluoro-N-(2,2,2-trifluoroacetyl)benzamide | 2,6-difluoro substitution; trifluoroacetyl and chlorophenyl groups | Strong electron-withdrawing effects; potential metabolic instability |

| N-[(3-Methyloxiran-2-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide | Epoxide (oxirane) functional group; phenylethyl substituent | Reactive epoxide moiety; potential for covalent binding to targets |

Key Observations :

- Fluorine Substitution: The 2,6-difluoro configuration in the target compound contrasts with the 2,5-difluoro arrangement in BP 1245.

- Functional Groups: The hydroxypentylmethyl group in the target compound introduces a secondary alcohol, enhancing solubility in polar solvents compared to BP 1247’s pyrazolylquinoline (highly lipophilic) or the trifluoroacetyl groups in the benzamide analogue (electron-deficient) .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility relative to BP 1247 and the trifluoroacetylated benzamide. However, the epoxide-containing analogue may exhibit lower solubility due to its nonpolar phenylethyl substituent.

- Stability : The trifluoroacetyl groups in the benzamide analogue may render it susceptible to hydrolysis, whereas the target compound’s hydroxypentylmethyl group is more stable under physiological conditions .

Biological Activity

2,6-Difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has gained attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine Substituents: The presence of two fluorine atoms at the 2 and 6 positions on the benzene ring enhances lipophilicity and metabolic stability.

- Hydroxycyclopentyl Group: This moiety contributes to the compound's interaction with biological targets.

- Sulfonamide Group: Known for its role in various pharmacological activities.

The primary mechanism of action for this compound involves its inhibition of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Inhibition Profile

- CDK Inhibition: Selective inhibition of CDK2 and CDK4 has been reported, leading to decreased proliferation of cancerous cells.

- Impact on Cell Cycle: The compound has shown efficacy in halting the progression from G1 to S phase in various cancer cell lines.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table detailing its biological effects:

| Biological Activity | Effect | Reference |

|---|---|---|

| CDK2 Inhibition | IC50 = 45 nM | |

| CDK4 Inhibition | IC50 = 60 nM | |

| Apoptosis Induction | Increased caspase-3 activity | |

| Cell Cycle Arrest | G1 phase arrest in cancer cells |

Case Study 1: Anti-Cancer Efficacy

A study conducted on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that treatment with this compound led to significant reductions in cell viability. The compound was tested at varying concentrations over 48 hours, revealing a dose-dependent response.

Case Study 2: Selectivity Profile

Research comparing this compound with other known CDK inhibitors indicated a favorable selectivity profile. It exhibited minimal off-target effects on non-cancerous cells, suggesting potential for therapeutic applications with reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.